Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate
Description
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (CAS: 1002032-59-8) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core linked to a methyl acetate group. Pyrrolopyridines are privileged scaffolds in medicinal chemistry due to their ability to mimic protein-binding motifs, such as β-turns, and their promiscuous receptor-binding capabilities . This compound has been utilized in drug discovery intermediates but is currently listed as a discontinued product .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-9(13)5-7-4-8-2-3-11-10(8)12-6-7/h2-4,6H,5H2,1H3,(H,11,12) |
InChI Key |
IXNZCIHWBIBMRX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C2C(=C1)C=CN2 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Targets
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate (C₁₀H₁₀N₂O₂, MW 190.20 g/mol) comprises a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold linked to a methyl acetate group at the C5 position. The synthetic challenge lies in regioselective functionalization of the electron-rich pyrrolopyridine system while avoiding N-H reactivity.
Core Pyrrolo[2,3-b]pyridine Synthesis
Suzuki-Miyaura Cross-Coupling
The pyrrolo[2,3-b]pyridine core is frequently assembled via Suzuki-Miyaura coupling. A representative protocol from WO2006063167A1 couples 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) and K₂CO₃ in dioxane/water (2.5:1) at 80°C. This method achieves >68% yield for analogous structures, though the acetate side chain requires post-functionalization.
Table 1: Suzuki Coupling Conditions for Pyrrolopyridine Intermediates
| Boronic Acid | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | 68 | |
| Vinylboronic ester | Pd(OAc)₂/XPhos | THF/H₂O | 100 | 72 |
The RSC supplement demonstrates carbonylative coupling using Ir/Cu dual catalysis. Methyl 3-((tert-butoxycarbonyl)amino)-4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzoate is synthesized via carbon monoxide insertion, though direct acetate formation requires further methoxy group introduction.
Functionalization and Protecting Group Strategies
Optimization of Reaction Parameters
Solvent and Temperature Effects
Analytical Characterization Data
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted esters, which can be further utilized in various synthetic applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate and its derivatives:
- Fibroblast Growth Factor Receptor Inhibition : Research has shown that derivatives of pyrrolopyridine structures exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study reported that certain derivatives had IC50 values in the nanomolar range against FGFR1, 2, and 3, suggesting their potential as therapeutic agents in breast cancer treatment .
- Antitumor Effects : In vitro studies using cell lines such as MDA-MB-231 (triple-negative breast cancer) demonstrated that compounds related to methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate could significantly decrease cell viability and induce apoptosis .
Synthesis of BCL-2 Inhibitors
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate serves as an intermediate in the synthesis of BCL-2 inhibitors. BCL-2 is a protein that inhibits apoptosis, and its overexpression is associated with various cancers:
- ABT-199 Development : The compound is utilized in the synthesis of ABT-199 (Venetoclax), a selective BCL-2 inhibitor that has shown efficacy in treating chronic lymphocytic leukemia and other malignancies .
Case Study 1: FGFR Inhibition in Breast Cancer
In a controlled study, various derivatives of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate were synthesized and tested for their inhibitory effects on FGFRs. The compound exhibited significant inhibition of cell proliferation in breast cancer cell lines (4T1 and MDA-MB-231), with IC50 values indicating high potency. The study concluded that these compounds could be promising candidates for further development as anticancer therapies targeting FGFR signaling pathways .
Case Study 2: Antitumor Efficacy Evaluation
A separate investigation evaluated the antitumor efficacy of methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate using subcutaneous xenograft models. The results indicated that treatment with this compound led to a substantial reduction in tumor size compared to controls. Histological analysis revealed that treated tumors exhibited increased apoptosis markers and reduced proliferation indices .
Data Summary Table
Mechanism of Action
The mechanism of action of Methyl2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) Pyrrolo[2,3-b]pyridine vs. Pyrrolo[2,3-c]pyridine Derivatives
- Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: Not provided) Differs in the position of the nitrogen atoms in the fused pyrrole-pyridine ring system (2,3-c vs. 2,3-b). Synthesized in 60% yield via methods similar to literature procedures . Chlorinated derivatives (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) exhibit enhanced reactivity for further functionalization .
b) Oxygen-Linked Derivatives
- Methyl2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate (CAS: 1235865-75-4)
c) Halogen-Substituted Derivatives
- Tert-butyl ester group improves solubility in organic solvents .
Functional Group Modifications
Biological Activity
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate is a compound of increasing interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into the compound's biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate has the molecular formula C12H12N2O2 and features a pyrrolo[2,3-b]pyridine core. The compound's unique structure contributes to its interaction with biological targets, particularly FGFRs, which are implicated in various cancers.
FGFR Inhibition
Research indicates that Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate exhibits significant inhibitory effects on FGFR signaling pathways. Abnormal activation of FGFRs is linked to tumor proliferation and survival, making this compound a candidate for cancer therapeutics. The compound's mechanism of action involves binding to specific sites on FGFRs, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antiproliferative Effects
In vitro studies have demonstrated that Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate shows promising antiproliferative effects against various cancer cell lines. For instance, it has been tested against mouse breast cancer cells (4T1), human breast cancer cells (MDA-MB-231), and MCF-7 cells. The compound exhibited an IC50 value indicating effective inhibition at low concentrations .
Structure-Activity Relationship (SAR)
The biological activity of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate can be attributed to its structural features. The presence of the pyrrole-like ring system allows for specific interactions with the FGFRs. SAR studies show that modifications to the substituents on the pyrrolo[2,3-b]pyridine core can significantly enhance or diminish biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate | Contains a fluorobenzoate group | FGFR inhibitor |
| Methyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Contains a chloro substituent | Potential anti-cancer activity |
| Ethyl 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Ethyl instead of methyl group | Similar biological profile |
This table illustrates how varying substituents affect the pharmacological properties and efficacy of related compounds.
In Vitro Studies
A study evaluated the antiproliferative activities of various pyrrolo[2,3-b]pyridine derivatives, including Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. The results indicated that this compound had a notable effect on reducing cell viability in treated cancer cell lines compared to controls. Specifically, it demonstrated an IC50 value of approximately 1900 nM against FGFR1, highlighting its potential as an effective therapeutic agent against tumors with aberrant FGFR signaling .
In Vivo Studies
In vivo models further support the efficacy of Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetate. When administered to mice with subcutaneous xenograft tumors derived from breast cancer cells, the compound significantly inhibited tumor growth compared to control groups. These findings suggest that the compound could be developed into a viable treatment option for patients with cancers associated with FGFR dysregulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
